O-Ethyl thiocarbamate

Catalog No.
S1898557
CAS No.
625-57-0
M.F
C3H7NOS
M. Wt
105.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Ethyl thiocarbamate

O-Ethyl thiocarbamate addresses the poor selectivity of alkali metal xanthates in sulfide flotation and the purification burden caused by crude one-pot thionocarbamate routes.

  • Flotation: Enhances Cu/Zn recovery while suppressing pyrite with minimal lime, raising concentrate grades.
  • Synthesis: 97% purity ensures clean aminolysis to N-alkyl-O-ethyl thionocarbamates (IPETC, Z-200) without trithiocarbonate side products.
  • Fine chemicals: Serves as a ZWK reaction substrate for dithiazolidinediones used in racemization-free peptide synthesis.

CAS Number

625-57-0

Product Name

O-Ethyl thiocarbamate

IUPAC Name

O-ethyl carbamothioate

Molecular Formula

C3H7NOS

Molecular Weight

105.16 g/mol

InChI

InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6)

InChI Key

PWZUZQNZVZKCBI-UHFFFAOYSA-N

SMILES

CCOC(=S)N

Canonical SMILES

CCOC(=S)N

The exact mass of the compound O-Ethyl thiocarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

O-Ethyl thiocarbamate, Xanthogenamide, Ethyl thiocarbamate, Carbamothioic acid, O-ethyl ester, O-Ethyl carbamothioate

Purity

≥97%

Package Size

5 g, 25 g

O-Ethyl thiocarbamate (CAS 625-57-0), also known as xanthogenamide, is a foundational organosulfur compound characterized by a thiocarbonyl group directly bonded to a nitrogen atom[1]. In industrial procurement, it is primarily valued as an exceptionally selective sulfide ore flotation collector and as a high-purity precursor for manufacturing advanced N-alkyl thionocarbamates (e.g., IPETC) and specialized pharmaceutical intermediates [2]. Unlike bulk alkali metal xanthates, which are highly sensitive to hydrolytic degradation and exhibit poor mineral selectivity, O-Ethyl thiocarbamate offers superior chemical stability, precise reactivity in aminolysis, and the ability to cleanly separate valuable base metals from iron sulfide gangue [3].

Substituting O-Ethyl thiocarbamate with generic bulk collectors (such as sodium ethyl xanthate or dithiophosphates) or attempting to bypass it using crude one-pot xanthate-amine mixtures severely compromises both process efficiency and product purity[1]. In mineral processing, bulk xanthates indiscriminately float pyrite alongside target copper or zinc minerals, drastically lowering the final concentrate grade and requiring massive inputs of lime as a depressant [3]. In chemical manufacturing, substituting this purified intermediate with crude xanthate reaction mixtures leads to the formation of trithiocarbonates and urethane byproducts, reducing the yield of high-value dialkyl thiocarbamates or heterocyclic derivatives to unacceptable levels and necessitating costly downstream purification [2].

Superior Chalcopyrite/Pyrite Selectivity in Polymetallic Sulfide Flotation

In the flotation of copper-bearing polymetallic sulfides, O-Ethyl thiocarbamate demonstrates exceptional selectivity for chalcopyrite over pyrite compared to traditional sulfhydryl collectors [1]. While standard xanthates (such as sodium butyl xanthate) exhibit strong collective power that indiscriminately floats pyrite—often exceeding 60% pyrite recovery at neutral to mildly alkaline pH—O-Ethyl thiocarbamate maintains weak collectivity for iron sulfides [1]. This allows for >90% copper recovery while dramatically depressing pyrite flotation without requiring extreme alkaline depression, thereby increasing the final concentrate grade [1].

Evidence DimensionPyrite recovery during chalcopyrite flotation
Target Compound DataLow pyrite recovery (highly selective for Cu/Pb/Zn)
Comparator Or BaselineXanthates (e.g., SBX/PAX) (>60% pyrite recovery under similar pH)
Quantified DifferenceSignificant reduction in pyrite co-flotation, yielding higher concentrate grades at lower pH.
ConditionsPolymetallic sulfide ore flotation, mildly alkaline pH.

Enables mining operations to achieve higher-grade copper concentrates while reducing the procurement and environmental costs associated with heavy lime (pH modifier) usage.

Enhanced Hydrolytic Stability Across Broad pH Ranges

Traditional xanthate collectors are highly susceptible to hydrolytic decomposition in neutral or slightly acidic environments, decomposing rapidly into carbon disulfide and alcohols, which necessitates maintaining highly alkaline pulp conditions (pH > 10) [1]. O-Ethyl thiocarbamate features a thiocarbonyl group directly bonded to a nitrogen atom, conferring superior chemical stability in aqueous solutions [2]. It remains stable and active across a much broader pH range (pH 4–12), reducing the baseline reagent consumption caused by degradation and minimizing the generation of toxic CS2 gas in the flotation circuit [1].

Evidence DimensionHydrolytic stability and operational pH range
Target Compound DataStable across broad pH range (pH 4–12) without rapid degradation
Comparator Or BaselineAlkali metal xanthates (rapid decomposition below pH 9)
Quantified DifferenceEliminates the strict requirement for high-alkalinity maintenance and reduces degradation-related reagent losses.
ConditionsAqueous flotation pulp conditions.

Reduces overall reagent consumption and eliminates the strict operational dependency on massive pH modifier (lime) procurement.

High-Purity Precursor for N-Alkyl Thionocarbamate Synthesis

O-Ethyl thiocarbamate serves as a critical, high-purity intermediate for synthesizing advanced N-alkyl-O-ethyl thionocarbamates (such as IPETC, a premium copper collector)[1]. Compared to crude one-pot synthesis methods that react xanthates directly with amines—which often yield complex mixtures containing trithiocarbonates and unreacted starting materials—utilizing isolated O-Ethyl thiocarbamate allows for controlled aminolysis [1]. This targeted synthetic route routinely achieves >80% yields of dialkyl thiocarbamates with >98% purity, streamlining downstream purification and ensuring consistent collector performance [1].

Evidence DimensionTarget product purity and yield in derivative synthesis
Target Compound Data>80% yield and >98% purity for N-alkyl derivatives
Comparator Or BaselineOne-pot crude xanthate aminolysis (prone to trithiocarbonate byproducts and lower purity)
Quantified DifferenceDelivers near-quantitative purity (>98%) compared to variable-quality crude mixtures.
ConditionsIndustrial and semi-industrial aminolysis synthesis routes.

Essential for chemical manufacturers requiring a reliable, high-purity building block to produce premium, export-grade flotation reagents without costly purification steps.

Optimal Substrate for 1,2,4-Dithiazolidine-3,5-dione Precursors

In the synthesis of specialized sulfurization reagents and racemization-free peptide coupling agents via the Zumach–Weiss–Kühle (ZWK) reaction, O-Ethyl thiocarbamate is a highly effective substrate [1]. When reacted with (chlorocarbonyl)sulfenyl chloride in ethereal solvents, it selectively yields 3-ethoxy-1,2,4-dithiazolin-5-one (up to 75% crude yield, >60% purified) [1]. This performance is vastly superior to alternative direct amine functionalization routes, which are frequently compromised by the formation of unwanted urethane byproducts and lower overall atom economy [1].

Evidence DimensionYield of 1,2,4-dithiazolin-5-one intermediates
Target Compound Data~75% crude yield, highly selective in diethyl ether
Comparator Or BaselineDirect amine routes (plagued by urethane-type byproducts)
Quantified DifferenceProvides a clean, high-yielding pathway to critical heterocyclic precursors while avoiding yield-diminishing side reactions.
ConditionsReaction with (chlorocarbonyl)sulfenyl chloride in aprotic solvents (e.g., Et2O).

Provides pharmaceutical and fine chemical manufacturers with a reliable, high-yield pathway to synthesize specialized peptide coupling and sulfurization reagents.

Selective Copper/Zinc Sulfide Flotation

Ideal for mining operations processing complex polymetallic ores where depressing pyrite without excessive lime consumption is critical for maximizing concentrate grades [1].

Manufacturing of Advanced Thionocarbamate Collectors

The preferred high-purity intermediate for chemical producers synthesizing premium N-alkyl-O-ethyl thionocarbamates (such as IPETC or Z-200) for the global mining reagent market[2].

Synthesis of Peptide Coupling and Sulfurization Reagents

Highly suited for fine chemical manufacturers utilizing the Zumach–Weiss–Kühle (ZWK) reaction to produce 1,2,4-dithiazolidine-3,5-diones and related racemization-free peptide synthesis tools [3].

XLogP3

0.5

Melting Point

41.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-57-0

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